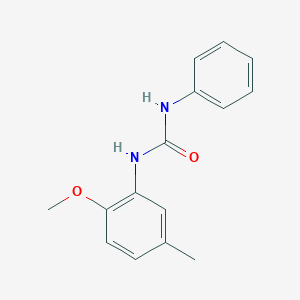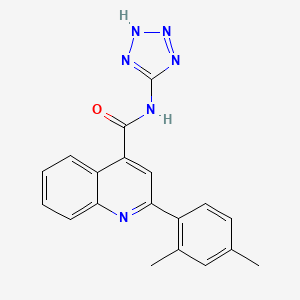![molecular formula C17H17N5OS B5730172 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide, also known as BTTA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BTTA is a tetrazole-based compound that has been synthesized and studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide is not fully understood, but it is believed to act through multiple pathways. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase and topoisomerase, which are involved in cellular processes such as DNA replication and cell division. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to have a variety of biochemical and physiological effects. In cancer research, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In cardiovascular disease research, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to reduce blood pressure, improve endothelial function, and inhibit platelet aggregation. In neurodegenerative disorder research, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide is its high purity and stability, which makes it suitable for use in lab experiments. However, one limitation is that 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide. One direction is to further investigate its potential therapeutic applications in cancer treatment, cardiovascular disease, and neurodegenerative disorders. Another direction is to study the mechanisms of action of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide in more detail to better understand how it exerts its effects. Additionally, further optimization of the synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide may make it more accessible for use in lab experiments and potential clinical applications.
Synthesemethoden
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide can be synthesized through a multistep process that involves the reaction of benzylamine with thiosemicarbazide to form 1-benzyl-1H-tetrazol-5-thiol. This intermediate is then reacted with N-methyl-N-phenylacetyl chloride to form 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide. The synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer treatment, cardiovascular disease, and neurodegenerative disorders. In cancer research, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to have anti-tumor activity in vitro and in vivo. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has also been studied as a potential therapy for cardiovascular disease due to its ability to reduce blood pressure and improve vascular function. In neurodegenerative disorder research, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to have neuroprotective effects and may be a potential therapy for diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-21(15-10-6-3-7-11-15)16(23)13-24-17-18-19-20-22(17)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLLUJHAKAYPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=NN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7010933 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5730089.png)

![ethyl 4-[(4-nitrophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5730107.png)
![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5730110.png)

![methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5730119.png)
![1-[4-(4-bromophenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5730125.png)

![[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)
![N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)


![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)
![3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730179.png)